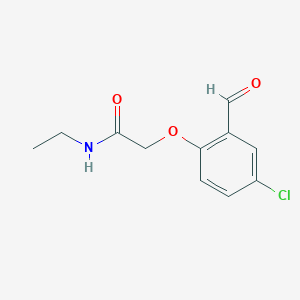
2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide is an organic compound that features a chloro-substituted phenoxy group linked to an ethylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide typically involves the reaction of 4-chloro-2-formylphenol with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 4-chloro-2-formylphenol with ethylamine in the presence of a base such as sodium hydroxide.
Step 2: Adding acetic anhydride to the reaction mixture to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: 2-(4-Chloro-2-carboxyphenoxy)-N-ethylacetamide.
Reduction: 2-(4-Chloro-2-hydroxyphenoxy)-N-ethylacetamide.
Substitution: 2-(4-Methoxy-2-formylphenoxy)-N-ethylacetamide.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of herbicidal ionic liquids.
Biology: Investigated for its potential biological activity, including herbicidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with biological receptors, leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(4-Chloro-2-formylphenoxy)-N-ethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group with an ethylacetamide moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
926208-74-4 |
|---|---|
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
2-(4-chloro-2-formylphenoxy)-N-ethylacetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-13-11(15)7-16-10-4-3-9(12)5-8(10)6-14/h3-6H,2,7H2,1H3,(H,13,15) |
Clave InChI |
CHEYMJURCBNTMM-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Methyl-5-(4-nitrophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14137719.png)
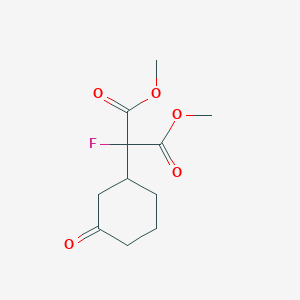
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B14137739.png)
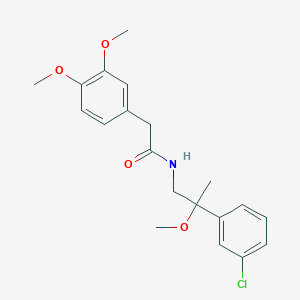
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-methylpyrrolidine-2,3-dione](/img/structure/B14137747.png)
![2-{(2,4-Dichlorophenyl)[3-(dimethylamino)propyl]amino}phenol](/img/structure/B14137755.png)

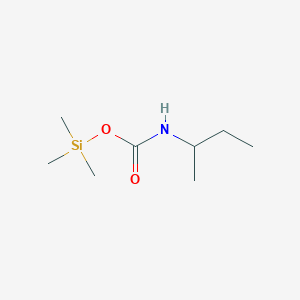
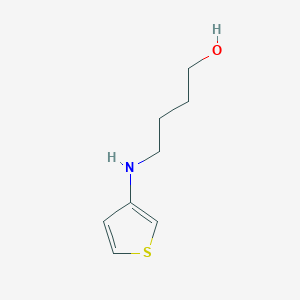
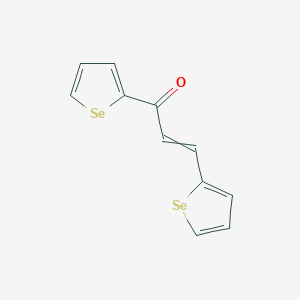

![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
